molecular formula C19H16ClN3O2 B2436115 N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1052621-00-7

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2436115
CAS No.: 1052621-00-7
M. Wt: 353.81
InChI Key: XUEIYWVBTDSLSR-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and a pyrazole ring

Preparation Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The benzoyl group can participate in condensation reactions with amines to form amides.

Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease progression .

Comparison with Similar Compounds

N-(2-benzoyl-4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other benzamide derivatives such as N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide and N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-2-23-17(10-11-21-23)19(25)22-16-9-8-14(20)12-15(16)18(24)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEIYWVBTDSLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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